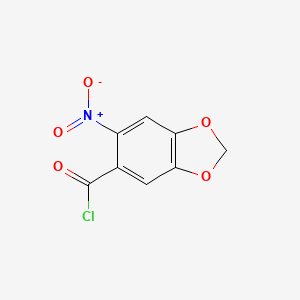

5-(氯)羰基-6-硝基-1,3-苯并二噁杂环

描述

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is a chemical compound with the molecular formula C7H4ClNO4 . It has a molecular weight of 201.57 .

Molecular Structure Analysis

The InChI code for 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is1S/C7H4ClNO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole has a molecular weight of 201.57 . More specific physical and chemical properties might be available in specialized chemical databases or literature .科学研究应用

Anticancer Agent Development

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole: has been utilized in the synthesis of indole-based compounds with potential anticancer properties. These compounds have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The structure–activity relationship studies of these molecules could lead to the development of more potent anticancer agents.

Antifungal Applications

Derivatives of 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole have been explored for their antifungal activities. Some synthesized compounds displayed promising results against pathogens like G. zeae, F. oxysporum, and C. mandshurica, indicating potential use in agricultural fungicides .

Tubulin Polymerization Modulation

The indole nucleus, often found in molecules containing 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole , is a key structural motif in the design of antitubulin agents. These agents target microtubule assembly, causing mitotic blockade and cell apoptosis, which is crucial in cancer treatment .

Bioactive Molecule Synthesis

The compound serves as a building block in the synthesis of bioactive molecules with a broad spectrum of biological activities. This includes the development of plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents .

Molecular Diversity Studies

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole: is used in molecular diversity studies to create a variety of structurally diverse molecules. This aids in understanding the relationship between molecular structure and biological activity, which is fundamental in drug discovery .

Chemical Education and Research

Due to its versatile applications in synthesizing bioactive compounds, 5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole is also valuable in chemical education. It provides a practical example of how chemical synthesis can lead to compounds with significant real-world applications, thereby enriching the learning experience for students and researchers .

属性

IUPAC Name |

6-nitro-1,3-benzodioxole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO5/c9-8(11)4-1-6-7(15-3-14-6)2-5(4)10(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVGDBZRBILXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574304 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloro)carbonyl-6-nitro-1,3-benzodioxole | |

CAS RN |

50425-29-1 | |

| Record name | 6-Nitro-2H-1,3-benzodioxole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)